7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
Brand Name: Vulcanchem
CAS No.: 1272755-87-9
VCID: VC0059567
InChI: InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
SMILES: C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.153

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

CAS No.: 1272755-87-9

Cat. No.: VC0059567

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.153

* For research use only. Not for human or veterinary use.

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one - 1272755-87-9

Specification

CAS No. 1272755-87-9
Molecular Formula C12H13BrN2O
Molecular Weight 281.153
IUPAC Name 6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Standard InChI InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
Standard InChI Key HZSRQZQNXLVVJI-UHFFFAOYSA-N
SMILES C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br

Introduction

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a complex organic compound with a unique structure that incorporates a bromophenyl group attached to a diazaspirooctanone core. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activity and synthetic versatility.

Synthesis and Preparation

The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions, including the formation of the diazaspirooctanone core followed by the introduction of the 3-bromophenyl group. Detailed synthetic protocols may vary depending on the specific conditions and reagents used.

Applications and Research Findings

While specific applications of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and materials science. The presence of a bromine atom allows for further chemical modification, making it a versatile intermediate in organic synthesis.

Safety and Handling

Given the lack of detailed safety data, handling 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one should follow standard laboratory protocols for organic compounds. This includes wearing protective gear and ensuring proper ventilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator